molecular formula C30H23IN2O5 B11084574 3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid

3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B11084574
M. Wt: 618.4 g/mol
InChI Key: UWIYWYHPBWSPKN-YDZHTSKRSA-N
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Description

3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a cyano group, an ethoxy group, an iodine atom, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the ethoxy and iodine groups. The final steps involve the formation of the cyano group and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Advanced techniques such as high-throughput screening and process optimization are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a probe for investigating molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H23IN2O5

Molecular Weight

618.4 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C30H23IN2O5/c1-2-37-27-15-19(13-23(17-32)29(34)33-24-11-6-9-21(16-24)30(35)36)14-26(31)28(27)38-18-22-10-5-8-20-7-3-4-12-25(20)22/h3-16H,2,18H2,1H3,(H,33,34)(H,35,36)/b23-13+

InChI Key

UWIYWYHPBWSPKN-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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